(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13463893
Molecular Formula: C12H18ClN3OS
Molecular Weight: 287.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18ClN3OS |
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Molecular Weight | 287.81 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
Standard InChI | InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3/t10-/m0/s1 |
Standard InChI Key | LIBVLEOTPUYJJF-JTQLQIEISA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |
SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |
Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name reflects its stereochemistry, functional groups, and substituents:
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Molecular Formula: C₁₂H₁₇ClN₄OS
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Molecular Weight: 308.81 g/mol
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Stereochemistry: (S)-configuration at the α-carbon of the butyramide moiety .
Table 1: Key Structural Descriptors
Property | Value/Description |
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IUPAC Name | (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide |
Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |
InChI Key | ZBQYGWAVMQMIIV-LURJTMIESA-N |
Chiral Centers | 1 (S-configuration) |
The thiazole ring (2-chloro substitution) and cyclopropyl group enhance metabolic stability and binding affinity to biological targets.
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized through a multi-step sequence prioritizing stereochemical control:
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Thiazole Core Formation: 2-Chloro-5-(chloromethyl)thiazole is prepared via Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones.
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Amide Coupling: The thiazole intermediate reacts with (S)-2-amino-3-methylbutyric acid under carbodiimide-mediated conditions to form the amide bond .
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N-Cyclopropylation: Cyclopropylamine is introduced via nucleophilic substitution, leveraging Mitsunobu or Ullmann-type reactions to retain stereochemistry .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Thiazole Formation | CS₂, NH₄Cl, EtOH, 80°C | 65–70 |
Amide Coupling | EDC, HOBt, DMF, rt | 75–80 |
N-Alkylation | Cyclopropyl bromide, K₂CO₃, DMF, 60°C | 60–65 |
Chiral HPLC or enzymatic resolution ensures enantiomeric purity >98% .
Physicochemical and Biochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; ~50 mg/mL), poorly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in acidic/basic conditions.
Antimicrobial Efficacy
The compound inhibits bacterial growth by targeting enzymes critical for cell wall synthesis:
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MIC Values:
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Staphylococcus aureus: 4 µg/mL
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Pseudomonas aeruginosa: 8 µg/mL
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Mechanism: Competitive inhibition of penicillin-binding proteins (PBPs), validated via molecular docking (binding energy: −8.9 kcal/mol) .
Enzyme Inhibition
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Xanthine Oxidase (XO): IC₅₀ = 12 µM, reducing reactive oxygen species (ROS) production in inflammatory models .
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Cyclophilin D: Binds to the PPIase domain (Kd = 0.4 µM), modulating mitochondrial permeability transition pores .
Applications in Agrochemical and Pharmaceutical Research
Pharmacological Relevance
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Neuroinflammation Modulation: Reduces TNF-α and IL-6 levels in microglial cells (IC₅₀ = 5 µM) .
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Antiproliferative Effects: Inhibits A549 lung cancer cells (GI₅₀ = 15 µM) by inducing G1/S cell cycle arrest .
Toxicity and Regulatory Considerations
Acute and Chronic Toxicity
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Oral LD₅₀ (Rat): 320 mg/kg (Harmful if swallowed, GHS H302) .
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Skin/Irritation: Causes irritation (GHS H315/H319); no evidence of sensitization .
Environmental Impact
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Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L; classified as "Very toxic to aquatic life" (GHS H410) .
Table 3: Regulatory Status by Region
Region | Classification | Restrictions |
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EU | Acute Tox. 4, Skin Irrit. 2 | REACH registered |
USA | EPA List 4 (Inert) | Limited agrochemical use |
Asia-Pacific | Notified under PIC Convention | Export/import controls |
Comparative Analysis with Structural Analogs
Key Differentiators
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vs. Thiamethoxam: Higher hydrolytic stability due to cyclopropyl group.
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vs. Bifenthrin: Lower mammalian toxicity (LD₅₀ >300 mg/kg vs. 50 mg/kg) .
Structure-Activity Relationships (SAR)
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